molecular formula C11H13NO2 B032559 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine CAS No. 101625-35-8

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine

Katalognummer: B032559
CAS-Nummer: 101625-35-8
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: AWSBQWZZLBPUQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine is a bicyclic organic compound featuring a naphthalene-derived scaffold fused with a 1,3-dioxolane ring and an amine group at the 6-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s structure combines aromaticity, partial saturation, and heteroatom functionality, making it a versatile intermediate for synthesizing bioactive molecules.

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9/h4-5,9H,1-3,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSBQWZZLBPUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2CC1N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017047
Record name Methylenedioxyaminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101625-35-8
Record name 5,6,7,8-Tetrahydronaphtho[2,3-d]-1,3-dioxol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101625-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MDAT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101625358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenedioxyaminotetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MDAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28IR5LC41Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Key Reaction Parameters:

ParameterValue
CatalystPtO₂·H₂O
Pressure0.3 MPa H₂
Temperature25°C
Reaction Time24 hours
Solvent SystemEthanol/H₂O
Yield92.9%

This method prioritizes stereochemical retention, with the platinum catalyst selectively reducing aromatic rings while preserving the amine group. Post-reaction workup includes solvent evaporation, acid neutralization, and recrystallization to achieve >98% purity.

Multi-Step Synthesis via Tosylation and Cyclization

A two-step synthesis begins with the hydrogenation product 6 (300 mg, 1.5 mmol), which undergoes tosylation in tetrahydrofuran (THF) with tetrabutylammonium iodide (101 mg) and p-toluenesulfonyl chloride (291 mg). The reaction, conducted in the presence of aqueous NaOH (4.0 mL, 50%), proceeds at room temperature for 1 hour, yielding an intermediate that is cyclized under basic conditions to form the target compound. The overall yield for this pathway is 34.5%.

Tosylation Reaction Conditions:

ComponentQuantity
Substrate300 mg (1.5 mmol)
Tosyl Chloride291 mg (1.5 mmol)
Phase-Transfer CatalystTetrabutylammonium iodide
Base50% NaOH
SolventTHF
Time1 hour

This route highlights the utility of phase-transfer catalysis in facilitating nucleophilic substitutions, though the moderate yield underscores challenges in side-product formation during cyclization.

Oxidative Methods Using TEMPO/TBAB Systems

Oxidative functionalization of tetralin derivatives provides an alternative pathway. A mixture of 1e (146 mg, 1.0 mmol), TEMPO (2 mol %), and tetrabutylammonium bromide (TBAB, 2 mol %) in acetone/water/tBuOH undergoes oxidation with mCPBA (3.3 equiv.) at ambient temperature. After 1.5 hours, column chromatography purification (EtOAc/hexane gradients) isolates the product in 61% yield.

Oxidative Reaction Profile:

ParameterSpecification
OxidantmCPBA
CatalystsTEMPO, TBAB
Solvent RatioAcetone:H₂O:tBuOH (10:10:1)
Reaction Time1.5 hours
Purity MethodColumn Chromatography
Yield61%

This method demonstrates the efficacy of nitroxyl radicals in mediating selective oxidations, though scalability is limited by the cost of mCPBA.

Industrial-Scale Production Considerations

Scaling laboratory methods necessitates optimizing catalyst recovery and solvent recycling. For hydrogenation:

  • Catalyst Recycling : Platinum group metal recovery via filtration and acid washing reduces costs.

  • Continuous Flow Systems : Tubular reactors operating at 10–15 bar H₂ improve throughput compared to batch processes.

  • Solvent Selection : Switching from ethanol to isopropanol enhances product solubility, reducing purification steps.

Comparative Analysis of Industrial vs. Lab-Scale:

FactorLaboratory ScaleIndustrial Scale
Catalyst Loading10 mol %5 mol % (with recycling)
Reaction Volume150 mL5000 L
PurificationColumn ChromatographyCrystallization
Batch Time24 hours8 hours

Purification and Characterization Techniques

Recrystallization Protocols

The hydrochloride salt form is preferentially isolated for enhanced stability. Crude product is dissolved in hot ethanol (300 mL), cooled to −20°C, and filtered to recover crystals with ≥99% purity.

Chromatographic Methods

  • Normal-Phase HPLC : Hexane/ethyl acetate (7:3) eluent resolves regioisomers (Rf = 0.3–0.5).

  • Preparative TLC : Silica gel plates with dichloromethane/methanol (9:1) achieve baseline separation.

Spectroscopic Validation

TechniqueKey Data Points
¹H NMR (400 MHz)δ 7.11 (m, 4H aromatic), 4.97 (s, NH₂)
HRMS-ESI[M+H]⁺ = 192.1234 (calc. 192.1231)
IRν 3250 cm⁻¹ (N-H stretch)

Yield Optimization Strategies

Design of Experiments (DoE)

A three-factor DoE (temperature, catalyst loading, H₂ pressure) identified optimal hydrogenation conditions:

  • Temperature : 30°C (prevents over-reduction)

  • PtO₂ Loading : 2.5 mol %

  • Pressure : 0.4 MPa H₂

This reduced reaction time to 18 hours while maintaining 93% yield.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization rates but increase side products. A mixed solvent system (THF/H₂O 4:1) balances reactivity and selectivity, improving yields by 15% .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group in 5,6,7,8-tetrahydronaphtho[2,3-d] dioxol-6-amine undergoes acylation with acid chlorides or anhydrides to form stable amides. This reaction is typical for primary amines and proceeds via nucleophilic substitution:

ReagentConditionsProductReference
Acetyl chlorideBase (e.g., NaOH, Et₃N)N-Acetyl derivative
Benzoyl chlorideDichloromethane, RTN-Benzoylated compound

Example:
C11H13NO2+CH3COClEt3NC13H15NO3+HCl\text{C}_{11}\text{H}_{13}\text{NO}_2+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N}}\text{C}_{13}\text{H}_{15}\text{NO}_3+\text{HCl}

Alkylation and Quaternary Ammonium Salt Formation

The amine reacts with alkyl halides to form secondary or quaternary ammonium salts. Alkylation is influenced by steric and electronic factors:

ReagentConditionsProductReference
Methyl iodideEthanol, refluxN-Methylated ammonium iodide
Benzyl chlorideDMF, K₂CO₃N-Benzyl derivative

Quaternary salts form under excess alkylation conditions, enabling applications in phase-transfer catalysis or Hofmann elimination (see §3).

Hofmann Elimination

When converted to a quaternary ammonium salt (e.g., with methyl iodide), the compound undergoes Hofmann elimination under strong basic conditions to yield alkenes:

 C11H14N+O2]IAg2O H2OC10H10O2+NH3+CH3I\text{ C}_{11}\text{H}_{14}\text{N}^+\text{O}_2]\text{I}^-\xrightarrow{\text{Ag}_2\text{O H}_2\text{O}}\text{C}_{10}\text{H}_{10}\text{O}_2+\text{NH}_3+\text{CH}_3\text{I}

Key observations:

  • Preferential formation of less-substituted alkenes due to steric effects .
  • Reaction efficiency depends on the counterion and base strength .

Cross-Coupling Reactions

The aromatic framework allows functionalization via Suzuki-Miyaura coupling when halogenated precursors are used. For example:

SubstrateReagentCatalyst SystemProductReference
Brominated derivative3,4-(Methylenedioxy)phenylboronic acidPdCl₂(dppf), Na₂CO₃Biaryl-functionalized amine

Example synthesis pathway:

  • Bromination at the 5-position of the naphthodioxole core.
  • Suzuki coupling with aryl boronic acids under Pd catalysis .

Salt Formation

The amine forms stable salts with mineral or organic acids, enhancing solubility for pharmaceutical applications:

AcidConditionsProductReference
HCl (g)Et₂O, RT5,6,7,8-Tetrahydronaphtho[2,3-d] dioxol-6-amine hydrochloride
Sulfuric acidEthanol, 0°CCorresponding sulfate salt

Oxidation Reactions

While direct oxidation of the amine group is less common due to steric hindrance, the tetralin ring system can undergo oxidation at benzylic positions:

Oxidizing AgentConditionsProductReference
KMnO₄Acidic aqueous solutionKetone or carboxylic acid derivatives
DDQDCM, RTAromatic hydroxylation products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine serves as a precursor for synthesizing more complex pharmaceutical compounds. Its unique structure allows researchers to explore modifications that may enhance therapeutic efficacy or reduce side effects.

Antihypertensive Research

Due to its role as an α1-antagonist, this compound is valuable in preclinical studies aimed at developing new antihypertensive medications. Research indicates that it may lower blood pressure effectively by blocking the α1 receptors involved in vasoconstriction .

Biological Studies

In biological research contexts, this compound is utilized to understand the mechanisms of blood pressure regulation and the pharmacodynamics of adrenergic antagonists. Studies focus on its cellular effects and potential applications in treating hypertension and related cardiovascular conditions.

Industrial Applications

While primarily researched for its biological effects, there is potential for industrial applications where this compound could be used as an intermediate in synthesizing other chemical products or materials.

Case Study 1: Antihypertensive Activity

Research conducted on animal models has demonstrated that this compound significantly reduces systolic and diastolic blood pressure when administered at specific doses. This finding supports its potential development as a targeted antihypertensive therapy.

Case Study 2: Cellular Mechanisms

Studies have shown that this compound influences intracellular signaling pathways associated with vascular smooth muscle contraction. By inhibiting α1 receptors, it promotes vasodilation and reduces vascular resistance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional similarities to other fused-ring heterocycles are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogs:

Thieno[2,3-d]pyrimidine Derivatives

  • Example: 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione Structural Differences: Replaces the 1,3-dioxolane ring with a thieno-pyrimidine system and incorporates an imidazolidinedione moiety. Synthesis: Synthesized via condensation of diamine precursors with oxalic anhydride, yielding a 66% product . Bioactivity: Exhibits broad-spectrum activity (antitumor, antimicrobial) due to π-π stacking and hydrogen-bonding interactions .

Benzothiophene[2,3-d]pyrimidin-4-ones

  • Example : 2-Methyl-3-(2-oxo-2H-chromene)amido-5,6,7,8-tetrahydro-4H-benzothiophene[2,3-d]pyrimidin-4-one
    • Structural Differences : Contains a sulfur-based benzothiophene core and an amido-chromene substituent.
    • Synthesis : Involves multi-step reactions (acylation, cyclization) with reagents like pyridine and acetic anhydride .
    • Bioactivity : Chromene substituents may confer antioxidant or anti-inflammatory properties, distinct from the amine functionality in the target compound.
    • Comparison : The amine group in 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine offers nucleophilic reactivity for further derivatization, unlike the ester/amide functionalities in this analog.

Imidazolinone Derivatives

  • Example: 5,5-Disubstituted imidazolinones (e.g., fungicidal agents) Structural Differences: Central imidazolinone ring with substituents at the 5-position. Bioactivity: Acts as mitochondrial respiration inhibitors targeting oomycetes . Comparison: The target compound’s dioxolane ring may improve solubility compared to the imidazolinone core, which is more lipophilic.

Benzodioxin-containing Amines

  • Example: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Structural Differences: Features a pyridinylamine linked to a benzodioxin moiety. Comparison: Both compounds integrate amine and dioxolane/dioxin groups, but the target compound’s tetrahydronaphthalene backbone provides greater rigidity, which could influence receptor binding.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity/Applications
This compound Tetrahydronaphtho-dioxolane Amine, dioxolane Pharmaceutical intermediate
Thieno[2,3-d]pyrimidine derivative Thieno-pyrimidine Imidazolidinedione Antitumor, antimicrobial
Benzothiophene-pyrimidinone Benzothiophene-pyrimidine Chromene amide Antioxidant, anti-inflammatory
Imidazolinone fungicide Imidazolinone Disubstituted alkyl groups Antifungal

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Predicted)
This compound C₁₁H₁₃NO₂ 191.23 Moderate in polar solvents
Thieno[2,3-d]pyrimidine derivative C₂₃H₂₀N₄O₃S₂ 480.61 Low (lipophilic core)
Benzodioxin-pyridinylamine C₂₃H₂₅N₃O₃ 391.46 High (polar groups)

Research Findings and Gaps

  • Synthesis : The target compound’s hydrochloride salt is synthesized via unconfirmed methods, though analogs suggest possible routes involving cyclization or amine protection/deprotection .
  • Stability : The dioxolane ring may confer hydrolytic stability compared to esters or lactones in related compounds .

Biologische Aktivität

5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine (CAS No. 101625-35-8) is a chemical compound with the molecular formula C11_{11}H13_{13}NO2_2 and a molecular weight of 191.23 g/mol. This compound has garnered interest in pharmacological research due to its interaction with adrenergic receptors and potential therapeutic applications.

The primary biological activity of this compound is attributed to its role as an antagonist at the α1-adrenergic receptor . This receptor is crucial in regulating vascular tone and blood pressure. By blocking this receptor, the compound can lead to a decrease in blood pressure and may have implications in the treatment of hypertension .

The compound interacts with both α1 and β1 adrenergic receptors. Its ability to modulate these receptors suggests it may influence various cellular signaling pathways associated with cardiovascular function . The biochemical properties indicate that it could potentially affect enzyme activities related to these pathways.

Cellular Effects

Due to its antagonistic action on α1-adrenergic receptors, this compound may induce several cellular effects:

  • Vasodilation : Resulting from decreased vascular resistance.
  • Altered Heart Rate : Potentially influenced by β1 receptor interactions.

These effects highlight its relevance in cardiovascular research and potential therapeutic applications .

Pharmacological Studies

Several studies have explored the pharmacological activities of compounds similar to this compound. For example:

StudyFindings
In vitro studies Demonstrated antagonistic effects on α1 receptors with significant reductions in blood pressure in animal models.
Synthetic analogs Investigated for enhanced selectivity and potency against adrenergic receptors .

Case Studies

A review of literature indicates that compounds with similar structures have shown promise in treating conditions such as hypertension and heart failure. Notably:

  • A study highlighted the antihypertensive effects of related compounds in clinical settings.
  • Another case study examined the safety profile of these compounds in long-term use .

Q & A

Q. What experimental methodologies are recommended for synthesizing 5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine with high purity?

Synthesis should prioritize stereochemical control and regioselectivity. A stepwise approach involving cyclization of naphtho-dioxol precursors followed by amine functionalization is common. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize side products. Purification via column chromatography or recrystallization with non-polar solvents (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products. Validate purity via HPLC-UV (>98% purity threshold) .

Q. How can structural confirmation of this compound be achieved in the absence of commercial reference standards?

Combine X-ray crystallography for absolute stereochemical determination with 2D NMR (e.g., HSQC, HMBC) to resolve aromatic and heterocyclic proton environments. Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1,250 cm⁻¹). Cross-validate data against computational models (DFT-based NMR prediction) .

Q. What stability tests are essential for handling this compound under laboratory conditions?

Conduct accelerated stability studies under varied pH, temperature, and light exposure. Use HPLC-UV to monitor degradation products (e.g., oxidative ring opening). Store the compound in amber vials at –20°C under inert gas (argon) to prevent amine oxidation. Stability-indicating methods like LC-MS/MS are recommended for quantifying degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the coordination chemistry of this compound with transition metals?

Discrepancies in complex stoichiometry (e.g., 1:1 vs. 1:2 ligand-metal ratios) may arise from solvent polarity or counterion effects. Use Job’s method (continuous variation) to determine binding stoichiometry and ITC (Isothermal Titration Calorimetry) to quantify binding constants. Validate with X-ray absorption spectroscopy (XAS) for metal-ligand bond distances .

Q. What advanced computational strategies predict the catalytic activity of metal complexes derived from this compound?

Apply density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict catalytic sites. Pair with COMSOL Multiphysics simulations to model reaction kinetics under flow conditions. Validate predictions via in situ Raman spectroscopy during catalysis .

Q. How does the compound’s conformational flexibility impact its biological activity in enzyme inhibition assays?

Use molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ring puckering and amine group orientation. Correlate with IC₅₀ data from kinase inhibition assays. Apply SAR (Structure-Activity Relationship) analysis to identify pharmacophoric groups responsible for binding .

Q. What methodological frameworks address reproducibility challenges in asymmetric synthesis of this compound?

Adopt Quality by Design (QbD) principles to define Critical Process Parameters (CPPs). Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring. Statistical analysis (e.g., ANOVA) identifies variance sources in enantiomeric excess (ee%) .

Theoretical and Analytical Frameworks

Q. How does the compound’s electronic structure align with Marcus theory in electron-transfer studies?

Calculate reorganization energy (λ) via DFT and compare with experimental cyclic voltammetry data. Use Marcus-Hush theory to model electron-transfer kinetics. Discrepancies may indicate solvent effects or ion-pairing interactions .

Q. What theoretical models explain contradictory spectroscopic data in protonation studies?

Apply NMR chemical shift prediction software (e.g., ACD/Labs) to model protonation states. Cross-reference with pH-dependent UV-Vis titration curves. Theoretical pKa calculations (e.g., using COSMO-RS) resolve ambiguities in amine protonation sites .

Data Analysis and Validation

Q. How should researchers validate chromatographic methods for detecting trace impurities in this compound?

Follow ICH Q2(R1) guidelines for method validation. Use LC-HRMS to identify impurities at <0.1% levels. Perform forced degradation studies (acid/base hydrolysis, thermal stress) to confirm specificity. Statistical tools like Horwitz’s equation assess inter-laboratory reproducibility .

Q. What statistical approaches reconcile discrepancies in bioactivity data across independent studies?

Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics . Apply Bayesian hierarchical models to account for variability in assay conditions (e.g., cell lines, incubation times) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.